molecular formula C30H36O16 B046496 Hidrosmin CAS No. 115960-14-0

Hidrosmin

Numéro de catalogue: B046496
Numéro CAS: 115960-14-0
Poids moléculaire: 652.6 g/mol
Clé InChI: XYFLWVOTXWXNAM-WTNNCJBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Venosmil est un composé pharmaceutique contenant l'ingrédient actif Hidrosmine, qui est un bioflavonoïde synthétique. Il est principalement utilisé pour le traitement de l'insuffisance veineuse chronique, une affection caractérisée par une mauvaise circulation sanguine dans les veines, en particulier dans les membres inférieurs. Venosmil aide à soulager les symptômes tels que la douleur, la lourdeur, le gonflement et les varices .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hidrosmine, l'ingrédient actif de Venosmil, est synthétisée par une série de réactions chimiques impliquant des précurseurs flavonoïdes. La synthèse implique généralement l'hydroxylation de composés flavonoïdes pour produire de l'hidrosmine. Les conditions de réaction comprennent l'utilisation de catalyseurs spécifiques et des réglages contrôlés de température et de pression pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle : Dans les milieux industriels, la production d'hidrosmine implique des processus de synthèse chimique à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés. Les matières premières sont soumises à des contrôles de qualité rigoureux et la synthèse est réalisée dans des réacteurs conçus pour gérer de grands volumes. Le produit final est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir l'hidrosmine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L'hidrosmine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'hidrosmine, qui peuvent avoir différents effets pharmacologiques. Ces dérivés sont étudiés pour leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

Venosmil a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : L'hidrosmine est étudiée pour ses propriétés chimiques et son potentiel en tant que précurseur pour la synthèse d'autres bioflavonoïdes.

    Biologie : La recherche se concentre sur les effets biologiques de l'hidrosmine, notamment son impact sur les processus cellulaires et son potentiel en tant qu'antioxydant.

    Médecine : Venosmil est utilisé dans des études cliniques pour évaluer son efficacité dans le traitement de l'insuffisance veineuse chronique et d'autres troubles vasculaires. Il est également étudié pour ses avantages potentiels dans la réduction de l'inflammation et l'amélioration du flux sanguin.

    Industrie : L'hidrosmine est utilisée dans la formulation de produits pharmaceutiques destinés à traiter les affections vasculaires.

5. Mécanisme d'action

Le mécanisme d'action exact de l'hidrosmine n'est pas entièrement compris, mais il est estimé qu'il implique plusieurs processus clés :

    Réduction de la perméabilité capillaire : L'hidrosmine réduit la perméabilité des capillaires, empêchant les fuites de fluide et réduisant l'œdème.

    Augmentation de la déformabilité des globules rouges : L'hidrosmine améliore la flexibilité des globules rouges, améliorant le flux sanguin.

    Contraction des muscles lisses dans les parois des veines : L'hidrosmine induit une contraction graduelle et soutenue des muscles lisses dans les parois des veines, améliorant le tonus veineux.

    Amélioration du flux lymphatique : L'hidrosmine dilate les vaisseaux lymphatiques et augmente le flux lymphatique, aidant à réduire le gonflement

Composés similaires :

Unicité de Venosmil : Venosmil est unique en raison de sa formulation spécifique et de la présence d'hidrosmine, qui s'est avérée avoir des effets pharmacologiques distincts. Sa capacité à améliorer le tonus veineux, à réduire la perméabilité capillaire et à améliorer le flux lymphatique en fait une option thérapeutique précieuse pour l'insuffisance veineuse chronique .

Applications De Recherche Scientifique

Chronic Venous Insufficiency (CVI)

Clinical Efficacy
Hidrosmin is primarily indicated for the treatment of CVI. A double-blind, placebo-controlled trial demonstrated that this compound significantly alleviated symptoms such as pain and heaviness in the legs, with a notable reduction in swelling by approximately 10% compared to placebo . Another study compared this compound to diosmin, revealing superior therapeutic efficacy in managing CVI symptoms with a lower dosage of this compound .

Table 1: Summary of Clinical Trials on this compound for CVI

Study TypeSample SizeTreatment DurationKey Findings
Double-blind placebo-controlled5745 daysSignificant improvement in symptoms and swelling
Comparative study with diosmin2090 daysThis compound showed superior efficacy over diosmin

Nephroprotective Effects

Diabetic Nephropathy
Recent studies have highlighted this compound's potential in treating diabetic nephropathy (DN). In a model using streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and ameliorated renal damage by decreasing inflammatory markers and oxidative stress . The compound improved redox balance by enhancing antioxidant gene expression while downregulating pro-inflammatory cytokines .

Table 2: Effects of this compound on Diabetic Nephropathy

ParameterControl GroupThis compound GroupPercentage Change
Albumin-to-creatinine ratioHighLow-47%
Inflammatory cytokines (e.g., IL-1β)ElevatedReducedSignificant
Renal histopathological damageSevereMildMarked improvement

Cardiovascular Applications

Endothelial Dysfunction
this compound has shown promise in improving endothelial function, particularly in diabetic models. Research indicates that it enhances endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and reducing vascular inflammation . In type 2 diabetic mice, this compound treatment significantly improved vascular function without altering structural properties .

Mécanisme D'action

The exact mechanism of action of Hidrosmin is not fully understood, but it is believed to involve several key processes:

    Reduction of Capillary Permeability: this compound reduces the permeability of capillaries, preventing fluid leakage and reducing edema.

    Increase in Red Blood Cell Deformability: this compound enhances the flexibility of red blood cells, improving blood flow.

    Contraction of Smooth Muscle in Vein Walls: this compound induces gradual and sustained contraction of smooth muscle in the vein walls, improving venous tone.

    Improvement of Lymphatic Flow: this compound dilates lymphatic vessels and increases lymphatic flow, aiding in the reduction of swelling

Comparaison Avec Des Composés Similaires

Uniqueness of Venosmil: Venosmil is unique due to its specific formulation and the presence of Hidrosmin, which has been shown to have distinct pharmacological effects. Its ability to improve venous tone, reduce capillary permeability, and enhance lymphatic flow makes it a valuable therapeutic option for chronic venous insufficiency .

Activité Biologique

Hidrosmin, a synthetic flavonoid derived from diosmin, has garnered attention for its potential therapeutic effects, particularly in the context of diabetic complications and vascular health. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its nephroprotective and vasculoprotective properties as demonstrated in various studies.

Recent studies have highlighted this compound's protective effects against diabetic nephropathy (DN). In a study involving diabetic mice, this compound treatment resulted in significant reductions in albuminuria and renal pathological damage. The compound was shown to lower the expression of inflammatory cytokines and chemokines, reduce macrophage and T cell infiltration, and improve redox balance by modulating prooxidant and antioxidant gene expressions .

Key Findings:

  • Reduction of Inflammatory Markers : this compound decreased the expression of CC chemokines (CCL2 and CCL5) and proinflammatory cytokines (IL-1β and TNFα) in renal cells exposed to high glucose levels.
  • Oxidative Stress Modulation : The compound enhanced the expression of antioxidant enzymes such as Superoxide dismutase-1 (SOD1) and Catalase (CAT), while inhibiting NADPH oxidase isoforms (NOX1 and NOX4) in renal cells .

Case Study: Diabetic Mouse Model

In a controlled experiment, streptozotocin (STZ)-induced diabetic mice were treated with this compound. The results indicated:

  • Improved Renal Function : Marked improvement in kidney function was observed, with significant reductions in total cholesterol and LDL-cholesterol levels compared to control groups.
  • Histological Analysis : Renal tissues showed less inflammation and oxidative damage post-treatment .

Data Table: Nephroprotective Effects of this compound

ParameterControl GroupThis compound GroupSignificance Level
Albumin-to-Creatinine Ratio88 ± 15%47 ± 11%p < 0.01
Macrophage InfiltrationHighLowp < 0.05
SOD1 ExpressionLowHighp < 0.01

Impact on Endothelial Dysfunction

This compound has also been studied for its effects on endothelial function, particularly in models of diabetes. In experiments with leptin-receptor-deficient mice, treatment with this compound improved vascular function without altering structural properties of blood vessels. The compound was found to stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production .

Key Findings:

  • Vasodilation : this compound induced vascular relaxation that was dependent on nitric oxide pathways.
  • Reduction in Atherosclerotic Plaque : In STZ-induced type 1 diabetic mice, this compound significantly reduced plaque size and lipid content while enhancing plaque stability markers .

Data Table: Effects on Vascular Health

ParameterControl GroupThis compound GroupSignificance Level
Atherosclerotic Plaque Size250 µm²150 µm²p < 0.01
Nitric Oxide Production (NO)LowHighp < 0.01
Inflammatory Marker Levels (IL-6)ElevatedDecreasedp < 0.05

Propriétés

IUPAC Name

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLWVOTXWXNAM-WTNNCJBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151237
Record name Hidrosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115960-14-0
Record name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115960-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hidrosmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hidrosmin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hidrosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIDROSMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: While the exact mechanism of action is still being investigated, Hidrosmin appears to exert its effects through multiple pathways. Research suggests it improves endothelial dysfunction by stimulating endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. [] This NO release induces vasodilation, improving blood flow. [] Additionally, this compound exhibits anti-inflammatory effects, potentially by suppressing the activation of NF-κB and modulating inflammatory signaling pathways in various cell types, including vascular smooth muscle cells and renal cells. [, ] Furthermore, it demonstrates antioxidant properties by reducing pro-oxidant enzymes and enhancing antioxidant gene expression. []

ANone: While the provided abstracts do not contain specific spectroscopic data, this compound, also known as 5-O-(beta-hydroxyethyl) diosmin, is a semi-synthetic flavonoid derived from diosmin. Its molecular formula is C28H32O16 and its molecular weight is 608.5 g/mol.

ANone: The provided research focuses primarily on the biological effects of this compound. Information about material compatibility and stability under various conditions is not discussed in these studies.

ANone: The provided research does not indicate this compound possesses catalytic properties. Its therapeutic potential stems from its biological activity rather than catalytic function.

A: One study employed computational methods to explore this compound's potential as a β-lactamase inhibitor. [] Molecular docking simulations revealed that this compound interacts with conserved residues in the substrate-binding pocket of β-lactamases. [] Further research employing computational chemistry could be valuable in exploring its interactions with other potential targets and optimizing its structure for improved activity.

ANone: The provided research primarily focuses on the therapeutic potential of this compound. Detailed information regarding specific SHE regulations, compliance measures, risk minimization strategies, and responsible practices associated with its production, handling, or disposal is not discussed in these studies.

ANone: The provided research does not provide a comprehensive overview of this compound's PK/PD profile, including specific details on its ADME characteristics. Further research is needed to fully elucidate its pharmacokinetic properties and their relationship to its in vivo activity and efficacy.

A: Multiple studies demonstrate the in vivo efficacy of this compound in various animal models. In a type 2 diabetes mouse model, oral this compound administration improved vascular function without affecting vascular structure. [] In a type 1 diabetes mouse model, this compound reduced atherosclerotic plaque size and lipid content, increased plaque stability markers, and decreased inflammation, senescence, and oxidative stress markers in the aorta. [] It also showed nephroprotective effects in a diabetic nephropathy mouse model by reducing albuminuria, renal damage, and inflammatory markers. [] Additionally, this compound reduced edema formation in rat models of thermal injury and acute lymphoedema. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.